TNF-α Secretion Inhibition: ANO Demonstrates 11.2-Fold Higher Potency Than Adenosine and 186-Fold Higher Than GK2 in THP-1 Cells
Adenosine-N1-oxide (ANO) inhibits TNF-α secretion with an EC₅₀ of 4.9 μM in LPS/huIFN-γ-stimulated THP-1 human monocytic cells. In the same assay system, adenosine requires an EC₅₀ of 55 μM, representing an 11.2-fold potency deficit. The clinically used anti-inflammatory agent dipotassium glycyrrhizinate (GK2) is substantially weaker, with an EC₅₀ of 910 μM—a 186-fold difference from ANO. For IL-6 secretion in the same model, ANO retains an EC₅₀ of 4.9 μM versus 40 μM for adenosine (8.2-fold difference) and 1,000 μM for GK2 (204-fold difference) [1]. This head-to-head comparison establishes ANO as the most potent inhibitor among these three agents in a standardized, physiologically relevant human cell model.
| Evidence Dimension | Inhibition of TNF-α secretion (EC₅₀) |
|---|---|
| Target Compound Data | ANO EC₅₀ = 4.9 μM |
| Comparator Or Baseline | Adenosine EC₅₀ = 55 μM; GK2 EC₅₀ = 910 μM |
| Quantified Difference | ANO is 11.2-fold more potent than adenosine; 186-fold more potent than GK2 |
| Conditions | THP-1 human monocytic cells stimulated with LPS (5 μg/mL) + human IFN-γ (500 IU/mL); 24 h incubation; n ≥ 3 independent experiments |
Why This Matters
For researchers procuring an anti-inflammatory nucleoside tool compound, ANO provides a >1-log potency advantage over adenosine at therapeutically relevant cytokine targets, enabling lower dosing and reduced off-target nucleoside effects.
- [1] Fukuda T, Majumdar MK, Kakinuma T, et al. Anti-inflammatory effects of adenosine N1-oxide. Journal of Inflammation. 2015;12:2. doi:10.1186/s12950-014-0045-0. (Data from Results section, THP-1 cell experiments, EC₅₀ values for TNF-α and IL-6.) View Source
